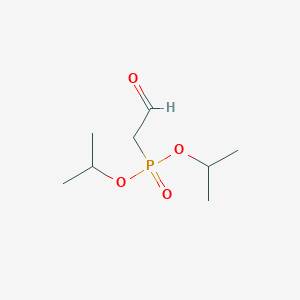

Dipropan-2-yl (2-oxoethyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

43186-09-0 |

|---|---|

Molecular Formula |

C8H17O4P |

Molecular Weight |

208.19 g/mol |

IUPAC Name |

2-di(propan-2-yloxy)phosphorylacetaldehyde |

InChI |

InChI=1S/C8H17O4P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h5,7-8H,6H2,1-4H3 |

InChI Key |

UVESOBQGXDRMMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CC=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Dipropan 2 Yl 2 Oxoethyl Phosphonate and Analogues

Classical Approaches to α-Aldehyde Phosphonates

Traditional methods for forming the crucial carbon-phosphorus (C-P) bond in phosphonates have long been dominated by reactions based on the nucleophilicity of trivalent phosphorus compounds.

The Arbuzov reaction, first reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone in the synthesis of phosphonates. wikipedia.orgchem-station.com The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. chem-station.comorganic-chemistry.org The mechanism is initiated by the SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic alkyl halide. wikipedia.org This initial step forms a quasi-phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org In the subsequent step, the displaced halide anion attacks one of the alkyl groups of the phosphonium (B103445) salt in another SN2 reaction, leading to the formation of the thermodynamically stable pentavalent phosphonate (B1237965) and a new alkyl halide. wikipedia.org

For the synthesis of α-aldehyde phosphonates or their protected acetal (B89532) forms, an α-halo aldehyde or α-halo acetal is required as the alkyl halide component. For instance, the reaction of triisopropyl phosphite with a 2-haloacetaldehyde derivative, such as 2-bromoacetaldehyde diethyl acetal, would proceed via the classical Arbuzov mechanism to yield the corresponding diisopropyl (2,2-diethoxyethyl)phosphonate. Subsequent acidic hydrolysis of the acetal protecting group would then furnish the target α-aldehyde phosphonate. The high temperatures often required for the reaction (120°C - 160°C) can be a limitation, though the reaction is often driven forward by distilling the lower-boiling alkyl halide byproduct. wikipedia.org

The Michaelis-Arbuzov reaction, or Arbuzov rearrangement, is the most widely used method for creating the P-C bond necessary for phosphonates. wikipedia.orgnih.gov This thermal rearrangement converts a trivalent phosphorus ester into a pentavalent phosphorus species. wikipedia.org While the classical reaction involves a trialkyl phosphite and an alkyl halide, variations exist. For example, acyl chlorides can react with trialkyl phosphites to yield 1-oxoalkylphosphonates (α-keto phosphonates). researchgate.net

The synthesis of Dipropan-2-yl (2-oxoethyl)phosphonate can be envisioned through the reaction of triisopropyl phosphite with an appropriate acyl halide, such as chloroacetyl chloride. The reaction proceeds through the initial nucleophilic attack of the phosphite on the acyl chloride, followed by the rearrangement and elimination of isopropyl chloride to yield the desired β-ketophosphonate. nih.gov A modification of the Arbusov rearrangement is a key method for preparing diisopropyl methylphosphonate (B1257008) from triisopropyl phosphite and methyl iodide. orgsyn.org This general methodology is adaptable for the synthesis of a wide range of phosphonates, including those with α-carbonyl functionality. nih.govresearchgate.net

Contemporary Synthetic Routes to Dipropan-2-yl (2-oxoethyl)phosphonate

Modern synthetic chemistry has sought to overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope. This has led to the development of new catalytic and radical-based approaches for C-P bond formation.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, including the C-P bond. diva-portal.org The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, represents a significant advance in this area. acs.org This methodology has been extended to various coupling partners, including aryl triflates, mesylates, and tosylates, significantly broadening the scope of accessible aryl phosphonates. acs.orgorganic-chemistry.org

For the synthesis of α-keto phosphonates, palladium catalysis can be applied to the coupling of α-keto ester enolates with aryl bromides, providing access to β-aryl α-keto esters. nih.gov While this specific example leads to β-aryl derivatives, the underlying principle of using a palladium catalyst to couple a phosphorus nucleophile with a suitable electrophile is broadly applicable. For instance, a palladium(0)-catalyzed cross-coupling between benzyl (B1604629) halides and H-phosphonate diesters has been developed for the synthesis of benzylphosphonate diesters. organic-chemistry.org Similarly, palladium(II)-catalyzed addition reactions of aryl boronic acids to nitriles can yield β-ketophosphonates. diva-portal.org These strategies, characterized by their mild conditions and functional group tolerance, represent a promising avenue for the synthesis of complex phosphonates like Dipropan-2-yl (2-oxoethyl)phosphonate.

| Catalyst System | Coupling Partners | Product Type | Reference |

| Pd(OAc)₂ / Xantphos | Benzyl halides + H-phosphonate diesters | Benzylphosphonates | organic-chemistry.org |

| Pd₂(dba)₃ / PᵗBu₃ | α-Keto ester enolates + Aryl bromides | β-Aryl α-keto esters | nih.gov |

| Pd(OAc)₂ / Ligand | Aryl mesylates/tosylates + H-phosphonates | Aryl phosphonates | acs.org |

| Pd(PPh₃)₄ | H-phosphonate diesters + Aryl/vinyl halides | Aryl/vinyl phosphonates | organic-chemistry.org |

Hydrophosphonylation, the addition of a P-H bond across a carbon-heteroatom multiple bond, is a highly atom-economical method for synthesizing α-functionalized phosphonates. The Pudovik and Abramov reactions, involving the addition of dialkyl phosphites or trialkyl phosphites to aldehydes and ketones, are the most common methods for preparing α-hydroxyphosphonates. scispace.comnih.govmdpi.com These α-hydroxyphosphonates are direct precursors to α-keto phosphonates via oxidation.

The reaction is typically catalyzed by either a base or an acid. mdpi.com A wide variety of catalysts have been developed to promote this transformation under mild conditions, often with high yields and in the absence of solvents to adhere to green chemistry principles. scispace.comnih.govafricaresearchconnects.com

Catalytic Systems for the Synthesis of α-Hydroxyphosphonates via Hydrophosphonylation of Aldehydes:

| Catalyst | Aldehyde Substrate | H-Phosphonate | Conditions | Yield (%) | Reference |

| H₆P₂W₁₈O₆₂·14H₂O (1 mol%) | Benzaldehyde | Diethyl phosphite | Solvent-free, RT, 10 min | 98 | scispace.comafricaresearchconnects.com |

| Eco-MgZnOx | Benzaldehyde | Diethyl phosphite | Solvent-free, 50°C, 3 h | 98 | nih.gov |

| Potassium Phosphate (B84403) (5 mol%) | Benzaldehyde | Diethyl phosphite | Solvent-free, RT, 5-10 min | 95 | mdpi.com |

| n-BuLi (0.1 mol%) | Aromatic Aldehydes | Dialkyl phosphite | RT, 5 min | High | organic-chemistry.org |

| Guanidine hydrochloride | Aromatic Aldehydes | Diethyl phosphite | Water, RT, 2-3 h | 88-96 | mdpi.com |

Once the α-hydroxyphosphonate is obtained, a subsequent oxidation step is required to generate the α-keto or α-aldehyde phosphonate. Various standard oxidation protocols can be employed for this transformation.

Emerging as a powerful alternative to traditional ionic pathways, radical-mediated reactions offer unique reactivity and often proceed under very mild conditions. Recently, a radical version of the Arbuzov reaction has been developed, utilizing visible-light photoredox catalysis. chinesechemsoc.org This method allows for the phosphonylation of primary, secondary, and even tertiary alkyl iodides or bromides at room temperature, demonstrating excellent functional group tolerance. chinesechemsoc.org The mechanism involves the generation of an alkyl radical from the alkyl halide via the photoredox cycle. This radical then adds to a specially designed phosphite reagent, like 9-fluorenyl o-phenylene phosphite, to form a phosphoranyl radical intermediate. Subsequent β-scission releases a stable radical and forms the C-P bond, ultimately leading to the desired phosphonate after workup with an alcohol. chinesechemsoc.org

Another innovative approach involves the use of a novel phosphorus radical trap named "BecaP". acs.org This reagent efficiently traps alkyl radicals generated under photoredox conditions from precursors such as alkyl potassium trifluoroborates or N-hydroxyphthalimide esters of carboxylic acids. acs.org This method significantly expands the scope of radical phosphonylation, allowing for the conversion of readily available starting materials into the corresponding phosphonate esters under mild, visible-light-mediated conditions. acs.org These radical strategies represent the cutting edge of phosphonate synthesis, providing efficient routes to complex molecules that may be inaccessible through classical methods.

One-Pot and Multicomponent Synthesis of Related Structures

The development of one-pot and multicomponent reactions represents a significant advancement in synthetic efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste.

A notable one-pot strategy allows for the synthesis of β-ketophosphonates directly from alkynes and dialkyl H-phosphonates. rsc.orgrsc.org This method employs a silver/copper catalyst system (AgNO₃/CuSO₄) and an oxidant (K₂S₂O₈) at room temperature under open-air conditions. rsc.orgrsc.org The reaction proceeds via an aerobic oxyphosphorylation of the alkyne. This approach is applicable to a range of aromatic and aliphatic alkynes, as well as various organophosphorus reagents. rsc.org

Table 1: One-Pot Synthesis of β-Ketophosphonates via Oxyphosphorylation of Alkynes rsc.org Reaction Conditions: Alkyne (0.5 mmol), Dialkyl H-phosphonate (1.0 mmol), AgNO₃ (5.0 mol%), CuSO₄·5H₂O (10.0 mol%), K₂S₂O₈ (4 equiv.), in a CH₂Cl₂/H₂O (1:1) mixture at room temperature for 3 hours.

| Alkyne | H-Phosphonate | Product | Yield (%) |

| Phenylacetylene | Diethyl H-phosphonate | Diethyl (2-oxo-2-phenylethyl)phosphonate | 85 |

| 1-Octyne | Diethyl H-phosphonate | Diethyl (2-oxooctyl)phosphonate | 70 |

| 4-Ethynyltoluene | Diethyl H-phosphonate | Diethyl (2-oxo-2-(p-tolyl)ethyl)phosphonate | 83 |

| Phenylacetylene | Diisopropyl H-phosphonate | Diisopropyl (2-oxo-2-phenylethyl)phosphonate | 80 |

β-Ketophosphonates also serve as valuable substrates in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic structures. semanticscholar.orgbeilstein-journals.org The classical Biginelli condensation involves an aldehyde, urea (B33335), and a β-ketoester. semanticscholar.org By substituting the β-ketoester with a β-ketophosphonate, novel 3,4-dihydropyrimidinone derivatives bearing a phosphonate group can be synthesized in a straightforward manner. semanticscholar.org These reactions are typically promoted by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or ytterbium triflate, and offer an efficient route to phosphorylated heterocycles. semanticscholar.orgbeilstein-journals.org An efficient solvent-free method using a zinc-triflate catalyst under microwave conditions has also been developed. tandfonline.com

Table 2: Biginelli-Type Multicomponent Synthesis of Phosphorylated Dihydropyrimidinones semanticscholar.orgtandfonline.com

| β-Ketophosphonate | Aldehyde | Urea Derivative | Catalyst | Product Yield (%) |

| Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | Urea | TsOH | 85 |

| Diethyl (2-oxopropyl)phosphonate | 4-Chlorobenzaldehyde | Urea | TsOH | 88 |

| Diethyl (2-oxobutyl)phosphonate | Benzaldehyde | Urea | TsOH | 82 |

| Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | Urea | Zn(OTf)₂ (MW) | 66-81 tandfonline.com |

| Diethyl (2-oxopropyl)phosphonate | Butyraldehyde | Urea | Zn(OTf)₂ (MW) | 41-43 tandfonline.com |

Regioselective and Chemoselective Synthetic Considerations

Achieving high selectivity is a critical challenge in the synthesis of complex molecules. In the context of β-ketophosphonates, both chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of bond formation) are paramount.

A highly chemoselective method for synthesizing β-ketophosphonates has been developed using a mild lithiated phosphonate reagent, lithiated methyl α-(trimethylsilyl)methylphosphonate. organic-chemistry.orgacs.org This reagent reacts selectively with activated esters, such as pentafluorophenyl esters, even in the presence of less reactive, unactivated esters within the same molecule. acs.orgacs.orgnih.gov The reaction proceeds efficiently at low temperatures (-78 °C), and the steric hindrance of the trimethylsilyl (B98337) group is thought to contribute to its high chemoselectivity. organic-chemistry.org This method provides a powerful tool for introducing the β-ketophosphonate moiety into polyfunctionalized molecules. organic-chemistry.org

Table 3: Comparison of Chemoselectivity in β-Ketophosphonate Synthesis acs.org Reaction conditions: Ester substrate added to a solution of the lithiated phosphonate reagent in THF at -78 °C.

| Substrate (Containing both Pentafluorophenyl and Methyl Esters) | Lithiated Reagent | Product | Yield (%) |

| Methyl 4-((pentafluorophenoxy)carbonyl)benzoate | Lithiated Dimethyl Methylphosphonate | Mixture of products from reaction at both ester sites | Low |

| Methyl 4-((pentafluorophenoxy)carbonyl)benzoate | Lithiated Dimethyl (Trimethylsilyl)methylphosphonate | Dimethyl (2-(4-(methoxycarbonyl)phenyl)-2-oxoethyl)phosphonate | 85 |

Regioselectivity is crucial in reactions where a substrate has multiple reactive sites. The reaction between α-chloroketones and trialkyl phosphites, for instance, can lead to two different products through competing pathways: the Perkow reaction (O-phosphorylation) yielding an enol phosphate, and the Arbuzov reaction (C-phosphorylation) yielding a β-ketophosphonate. rsc.org Researchers have successfully developed conditions to selectively favor one pathway over the other. The solvent-free Perkow reaction under mild conditions can produce enol phosphates in good to excellent yields. Conversely, the use of NaI as an additive facilitates a Finkelstein halogen exchange, promoting the Arbuzov reaction to selectively form β-ketophosphonates. rsc.org This control over regioselectivity allows for the targeted synthesis of either the O-phosphorylated or C-phosphorylated product from the same starting materials. rsc.org

Mechanistic Investigations of Reactivity Involving Dipropan 2 Yl 2 Oxoethyl Phosphonate

Elucidation of Reaction Pathways in Phosphonate-Mediated Olefination

The Horner-Wadsworth-Emmons reaction is a widely utilized synthetic method for the formation of alkenes, offering significant advantages over the traditional Wittig reaction, such as the facile removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comchem-station.com The reaction of Dipropan-2-yl (2-oxoethyl)phosphonate with an aldehyde or ketone proceeds through a well-established multi-step pathway:

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon (the carbon between the phosphoryl and carbonyl groups) by a base, forming a resonance-stabilized phosphonate (B1237965) carbanion (enolate). wikipedia.orgnrochemistry.com The acidity of this proton is enhanced by the presence of both the carbonyl and the phosphonate electron-withdrawing groups.

Nucleophilic Addition: The resulting phosphonate carbanion acts as a potent nucleophile and adds to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates. wikipedia.orgnrochemistry.com

Oxaphosphetane Formation: The β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a water-soluble diisopropyl phosphate salt. wikipedia.org

Transition State Analysis in Horner-Wadsworth-Emmons (HWE) Reactions

Computational studies on analogous HWE reactions, such as with trimethyl phosphonoacetate, have revealed that the formation of the oxaphosphetane is the rate-determining step. nih.gov The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the erythro and threo intermediates and their subsequent elimination pathways. The transition state leading to the trans (E)-alkene is generally more stable and lower in energy than the transition state leading to the cis (Z)-alkene. nrochemistry.comnih.gov

E/Z Stereoselectivity Determinants

The E/Z stereoselectivity of the alkene product is a critical aspect of the HWE reaction and is influenced by several factors:

Structure of the Phosphonate: The steric bulk of the alkoxy groups on the phosphorus atom can influence stereoselectivity. The diisopropyl groups in Dipropan-2-yl (2-oxoethyl)phosphonate are bulkier than the more common dimethyl or diethyl groups. This increased steric hindrance can enhance the preference for the thermodynamically more stable E-alkene. alfa-chemistry.com In some cases, modifying the phosphonate ester with electron-withdrawing groups, such as trifluoroethyl (the Still-Gennari modification), can dramatically favor the formation of Z-alkenes. chem-station.comnrochemistry.com

Structure of the Aldehyde: The steric bulk of the aldehyde reactant also plays a significant role. Increasing the steric hindrance of the aldehyde's substituent generally leads to higher E-selectivity. wikipedia.org Aromatic aldehydes, for instance, typically yield almost exclusively E-alkenes in standard HWE reactions. wikipedia.org

Reaction Temperature: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable E-alkene, as this allows for equilibration of the intermediates. wikipedia.org

Influence of Base and Solvent Systems on Reaction Outcomes

The choice of base and solvent is crucial in controlling the stereochemical outcome of the HWE reaction.

Bases: Strong, non-coordinating bases are typically employed to ensure complete and rapid deprotonation of the phosphonate. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium or potassium hexamethyldisilazide (LHMDS or KHMDS). alfa-chemistry.comnih.gov The nature of the metal cation can influence the stereoselectivity. Lithium cations are known to favor the formation of E-alkenes more so than sodium or potassium cations. wikipedia.orgelsevierpure.com For base-sensitive substrates, milder conditions, such as using lithium chloride with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can be employed (Masamune-Roush conditions). chem-station.comnrochemistry.com

Solvents: The reaction is typically carried out in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). alfa-chemistry.com The solvent can influence the aggregation state of the phosphonate carbanion and the transition state energies. The use of crown ethers in conjunction with potassium bases (e.g., KHMDS/18-crown-6) can create highly reactive, "naked" anions, which can alter the stereoselectivity, often favoring the Z-isomer under kinetically controlled conditions (Still-Gennari conditions). wikipedia.orgconicet.gov.ar

The table below summarizes the expected influence of various factors on the stereoselectivity of the HWE reaction involving Dipropan-2-yl (2-oxoethyl)phosphonate.

| Factor | Condition Favoring E-Isomer | Condition Favoring Z-Isomer |

| Phosphonate Structure | Bulky alkyl groups (e.g., isopropyl) | Electron-withdrawing groups (e.g., trifluoroethyl) |

| Aldehyde Structure | Bulky substituents (e.g., aromatic rings) | Less bulky, linear substituents |

| Base Cation | Li⁺ | K⁺ (often with crown ether) |

| Temperature | Higher temperatures (e.g., 25 °C) | Lower temperatures (e.g., -78 °C) |

| Solvent System | Standard THF or DME | THF with crown ether |

Kinetics of Nucleophilic Addition to the Carbonyl Center

The nucleophilic addition of the phosphonate carbanion to the carbonyl group is the rate-determining step of the HWE reaction. wikipedia.orgnrochemistry.com The kinetics of this step are influenced by the nucleophilicity of the carbanion and the electrophilicity of the carbonyl compound.

Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphorus ylides used in the Wittig reaction, which allows them to react efficiently with a broader range of aldehydes and even hindered ketones. wikipedia.org The rate of the reaction can be understood in terms of kinetic versus thermodynamic control. Under conditions that favor kinetic control (e.g., strong, bulky bases at low temperatures), the less substituted enolate may be formed faster. masterorganicchemistry.com However, in the case of Dipropan-2-yl (2-oxoethyl)phosphonate, there is only one acidic α-proton, so regioselectivity of deprotonation is not a factor. The stereochemical outcome, however, can be under kinetic or thermodynamic control depending on the reversibility of the initial addition and the subsequent steps.

Role of Tautomerism and Conformational Dynamics

Dipropan-2-yl (2-oxoethyl)phosphonate, as a β-ketophosphonate, can exist in equilibrium between its keto and enol tautomeric forms.

The position of this equilibrium is influenced by several factors:

Solvent: Polar solvents tend to favor the keto form, while nonpolar solvents can favor the enol form through intramolecular hydrogen bonding. rsc.org

Temperature: Higher temperatures can disrupt hydrogen bonding, potentially shifting the equilibrium.

pH: The acidity or basicity of the medium can significantly affect the tautomeric equilibrium.

Spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy are instrumental in studying this equilibrium. nih.govresearchgate.net For instance, in the ¹³C NMR spectrum, the keto form would show a characteristic carbonyl carbon signal, while the enol form would exhibit signals for sp²-hybridized carbons of the C=C double bond. chemrxiv.org

The conformational dynamics of the phosphonate itself and its corresponding enolate are also important. The relative orientation of the bulky diisopropyl groups can influence the steric environment around the reacting center, thereby affecting the trajectory of the nucleophilic attack and the diastereoselectivity of the initial addition step. The enolate can exist in different conformations, and the lowest energy conformation will be the most populated and likely to react.

Advanced Applications in Organic Synthesis: Utilizing Dipropan 2 Yl 2 Oxoethyl Phosphonate As a Key Building Block

Asymmetric Synthesis Leveraging Chiral Auxiliaries or Catalysts

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Dipropan-2-yl (2-oxoethyl)phosphonate serves as an important precursor in asymmetric transformations, where chirality is introduced through the use of either chiral auxiliaries or chiral catalysts. These methods allow for the selective formation of one enantiomer over the other, a critical consideration for biological activity.

Diastereoselective Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high stereoselectivity. nih.gov The stereochemical outcome of the HWE reaction can be influenced by a number of factors, including the structure of the phosphonate (B1237965), the aldehyde, the base employed, and the reaction conditions. researchgate.net The use of sterically demanding ester groups on the phosphonate, such as the diisopropyl groups in Dipropan-2-yl (2-oxoethyl)phosphonate, can significantly enhance the diastereoselectivity of the olefination.

A notable example of this is in the total synthesis of the complex macrolide antibiotic (-)-Bafilomycin A1. In a key step, a diisopropyl phosphonate was employed under "Paterson conditions" to achieve high (Z,E) selectivity in a diene synthesis, which was crucial for the successful construction of the natural product. The use of a dimethyl phosphonate under similar conditions resulted in a significantly lower stereoselectivity, highlighting the critical role of the bulky isopropyl groups in directing the stereochemical outcome of the reaction.

Table 1: Effect of Phosphonate Ester Group on HWE Diastereoselectivity in the Synthesis of a (-)-Bafilomycin A1 Intermediate

| Phosphonate Reagent | Conditions | Diastereomeric Ratio (Z,E : E,E) |

| Dimethyl phosphonate | KHMDS, 18-crown-6, THF, -78 °C | 2 : 1 |

| Diisopropyl phosphonate | KHMDS, 18-crown-6, THF, -78 °C | 95 : 5 |

Enantioselective Transformations

While the previous section focused on controlling the relative stereochemistry of a newly formed double bond, enantioselective transformations aim to control the absolute stereochemistry at a new stereocenter. In the context of Dipropan-2-yl (2-oxoethyl)phosphonate, this can be achieved by reacting the achiral phosphonate with a prochiral substrate in the presence of a chiral catalyst.

For instance, the enantioselective HWE reaction between achiral phosphonates and 4-tert-butylcyclohexanone (B146137) has been successfully carried out using chiral lithium 2-aminoalkoxides as the chiral base. nii.ac.jp This approach demonstrates that an external chiral ligand can effectively induce enantioselectivity in the olefination reaction, leading to the formation of a chiral olefin with a significant enantiomeric excess. While this specific study did not utilize Dipropan-2-yl (2-oxoethyl)phosphonate, the principle is directly applicable. The chiral base forms a chiral complex with the phosphonate, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

Total Synthesis of Natural Products and Complex Organic Molecules

The HWE reaction is a widely employed strategy in the total synthesis of natural products due to its reliability and stereoselectivity. Dipropan-2-yl (2-oxoethyl)phosphonate and its derivatives are frequently utilized as key building blocks for the introduction of carbon-carbon double bonds in complex molecular frameworks.

Strategic Incorporation for Olefin Formation

The total synthesis of (+)-Brefeldin A, a macrolide antibiotic with potent antiviral and antifungal activities, provides a compelling example of the strategic use of phosphonate chemistry. nih.govnih.gov In several synthetic routes towards this natural product, a phosphonate reagent is used to install the C9-C10 double bond via an intramolecular HWE reaction. While the specific phosphonate ester can vary between different synthetic approaches, the fundamental strategy of using a phosphonate to construct the macrocyclic ring is a recurring theme. The use of a diisopropyl phosphonate in such a reaction would be anticipated to proceed with high E-selectivity, which is crucial for the final structure of the natural product.

Synthesis of Substituted Alkenes via Phosphonate Chemistry

The versatility of the HWE reaction extends to the synthesis of a wide variety of substituted alkenes. By choosing the appropriate phosphonate and carbonyl coupling partners, chemists can access a diverse range of olefinic structures. The reaction of Dipropan-2-yl (2-oxoethyl)phosphonate with an aldehyde, for instance, leads to the formation of an α,β-unsaturated ketone. This functional group is a valuable handle for further synthetic transformations, such as Michael additions, conjugate additions, and various cycloaddition reactions.

Application in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. researchgate.net The HWE reaction can be incorporated into such sequences, allowing for the rapid construction of intricate molecular architectures from simple starting materials.

A prime example is the development of a catalytic enantioselective sulfa-Michael/Horner–Wadsworth–Emmons cascade reaction for the synthesis of thiochromenes. In this process, a chiral bifunctional urea (B33335) derivative catalyzes the conjugate addition of a thiol to a vinylphosphonate, followed by an intramolecular HWE reaction to afford the final thiochromene product in high yield and enantioselectivity. Although this particular example utilizes a vinylphosphonate, the underlying principle of a cascade reaction involving an HWE cyclization is directly relevant to the reactivity of Dipropan-2-yl (2-oxoethyl)phosphonate. A similar strategy could be envisioned where a nucleophile adds to the β-position of the α,β-unsaturated ketone formed from the HWE reaction of Dipropan-2-yl (2-oxoethyl)phosphonate, followed by a subsequent intramolecular reaction.

Development of Novel Reagents and Catalyst Systems Derived from Phosphonates

The unique structural and electronic properties of phosphonates, particularly functionalized derivatives like Dipropan-2-yl (2-oxoethyl)phosphonate, have positioned them as valuable scaffolds for the development of innovative reagents and catalyst systems. The phosphorus center, with its variable oxidation states and coordination capabilities, combined with the reactivity of the β-keto group, allows for the design of sophisticated molecules that can mediate a wide range of organic transformations with high efficiency and selectivity. Research in this area has led to the emergence of novel phosphonate-based reagents for specific synthetic operations and the design of both metal-based and organocatalytic systems where the phosphonate moiety plays a crucial role in catalysis.

Phosphonate-Based Reagents for Selective Transformations

The inherent reactivity of β-ketophosphonates, including Dipropan-2-yl (2-oxoethyl)phosphonate, has been harnessed to create reagents for specific and often challenging organic transformations. The presence of the carbonyl group in proximity to the phosphonate functionality allows for a variety of chemical manipulations, leading to reagents with tailored reactivity.

One significant area of development is the modification of the active methylene (B1212753) group of β-ketophosphonates to introduce other functionalities. These modified phosphonates can then serve as multifunctional building blocks in complex molecule synthesis. For instance, the α-position of the carbonyl group can be functionalized to create chiral phosphonate reagents that are instrumental in asymmetric synthesis.

Furthermore, the development of reagents for olefination reactions with controlled stereoselectivity remains a key area of research. While the standard Horner-Wadsworth-Emmons (HWE) reaction of stabilized phosphonates like Dipropan-2-yl (2-oxoethyl)phosphonate typically yields (E)-alkenes, modifications of the phosphonate structure can alter this stereochemical outcome. The steric bulk of the diisopropyl ester groups in Dipropan-2-yl (2-oxoethyl)phosphonate, for example, can influence the transition state of the HWE reaction, and this effect can be further modulated by the choice of base and reaction conditions to favor the formation of either (E) or (Z)-alkenes. While specific data for the diisopropyl variant is not abundant, trends observed with other dialkyl phosphonates suggest that bulkier ester groups can enhance stereoselectivity in certain cases.

Below is a table summarizing the general synthesis of β-ketophosphonates, a class to which Dipropan-2-yl (2-oxoethyl)phosphonate belongs, and their typical application in the Horner-Wadsworth-Emmons reaction.

| Reaction | General Scheme | Key Features | Anticipated Role of Diisopropyl Group |

|---|---|---|---|

| Synthesis of β-Ketophosphonates (Phosphono-Claisen Condensation) | R'COOR'' + (i-PrO)2P(O)CH3 → (i-PrO)2P(O)CH2C(O)R' | Condensation of a phosphonate with an ester, typically mediated by a strong base like LDA or NaH. mdpi.commdpi.com | The diisopropyl groups are generally stable under the reaction conditions. |

| Horner-Wadsworth-Emmons Reaction | (i-PrO)2P(O)CH2C(O)R' + R''CHO → R''CH=CHC(O)R' | Reaction of the phosphonate carbanion with an aldehyde or ketone to form an alkene. organic-chemistry.org Typically provides (E)-alkenes with high selectivity. organic-chemistry.org | The steric bulk of the isopropyl groups may influence the stereochemical outcome of the olefination, potentially enhancing (E)-selectivity. acs.org |

Phosphonate-Containing Metal-Based Catalysts

The ability of the phosphonate group to coordinate with metal ions has been extensively exploited in the development of novel metal-based catalysts. nbinno.com The oxygen atoms of the phosphonate moiety can act as effective ligands for a variety of transition metals, leading to the formation of stable and catalytically active complexes. The β-keto group in Dipropan-2-yl (2-oxoethyl)phosphonate offers an additional coordination site, allowing it to act as a bidentate ligand, which can enhance the stability and modify the reactivity of the resulting metal complex. tandfonline.com

These phosphonate-containing metal complexes have found applications in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The nature of the phosphonate ester group, such as the diisopropyl groups in the target compound, can influence the solubility, stability, and catalytic activity of the metal complex by modifying the steric and electronic environment around the metal center.

For example, palladium complexes bearing phosphonate ligands have been developed for various cross-coupling reactions. While specific examples with Dipropan-2-yl (2-oxoethyl)phosphonate are not prevalent in the literature, the general principles suggest that such a ligand could be used to create catalysts with unique properties. The bidentate coordination of the β-ketophosphonate can create a well-defined and potentially chiral environment around the metal, which is highly desirable for asymmetric catalysis.

The table below provides an overview of the types of metal-based catalysts derived from phosphonates and their applications.

| Catalyst Type | General Structure | Potential Applications | Role of the Phosphonate Ligand |

|---|---|---|---|

| Palladium-Phosphonate Complexes | [Pd(phosphine)n(β-ketophosphonate)m] | Suzuki, Heck, and Sonogashira cross-coupling reactions. | Stabilizes the metal center, influences catalyst solubility and activity. The β-keto group can provide a secondary coordination site. |

| Rhodium-Phosphonate Complexes | [Rh(diene)(β-ketophosphonate)] | Asymmetric hydrogenation of alkenes. | Can create a chiral environment around the metal center for enantioselective transformations. |

| Copper-Phosphonate Complexes | [Cu(β-ketophosphonate)n] | Lewis acid catalysis, oxidation reactions. | Acts as a robust ligand that can be tailored to modulate the Lewis acidity and redox potential of the copper center. |

Phosphonate-Based Organocatalysts

In addition to their role as ligands in metal-based catalysis, phosphonates are increasingly being used as key components of organocatalysts. The development of chiral phosphonate-based organocatalysts has opened up new avenues for asymmetric synthesis. unl.ptresearchgate.net These catalysts often function as Brønsted acids, Brønsted bases, or Lewis bases, with the phosphonate group playing a central role in the catalytic cycle.

Chiral phosphoric acids, which are derivatives of phosphonic acids, have emerged as powerful catalysts for a wide range of enantioselective reactions. While Dipropan-2-yl (2-oxoethyl)phosphonate is an ester, it can be hydrolyzed to the corresponding phosphonic acid, which can then be functionalized to create chiral organocatalysts. The steric and electronic properties of the groups attached to the phosphorus atom are crucial for the efficiency and enantioselectivity of these catalysts. The bulky isopropyl groups of the parent phosphonate could be retained in the final catalyst structure to create a specific chiral pocket.

Furthermore, phosphine-based organocatalysis is a rapidly growing field, and phosphonates can serve as precursors to functionalized phosphines. researchgate.net The development of chiral phosphine (B1218219) catalysts derived from readily available phosphonates is an active area of research. These catalysts have been successfully employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. researchgate.net

The following table summarizes the types of phosphonate-derived organocatalysts and their applications in asymmetric synthesis.

| Organocatalyst Type | General Catalytic Motif | Representative Asymmetric Reactions | Role of the Phosphonate-Derived Moiety |

|---|---|---|---|

| Chiral Brønsted Acids | Chiral Phosphoric Acids | Asymmetric Mannich reactions, Pictet-Spengler reactions, and cycloadditions. | Forms a chiral environment through hydrogen bonding, enabling enantioselective protonation or activation of substrates. |

| Chiral Phosphine Catalysts | Chiral Tertiary Phosphines | Asymmetric Michael additions, [3+2] and [4+2] cycloadditions. | Acts as a nucleophilic catalyst, forming a chiral phosphonium (B103445) ylide or enolate intermediate that reacts enantioselectively. |

| Bifunctional Catalysts | Phosphonate with an additional functional group (e.g., amine, thiourea) | Asymmetric aldol and Michael reactions. | The phosphonate group can act as a directing or activating group, while the other functional group participates in the catalytic cycle. |

Derivatization and Functionalization of Dipropan 2 Yl 2 Oxoethyl Phosphonate

Transformations of the Aldehyde Moiety

The aldehyde group in Dipropan-2-yl (2-oxoethyl)phosphonate is a prime site for various chemical modifications, including reductions to hydroxyl groups, oxidations to carboxylic acids, and condensations with nitrogen nucleophiles to form imines and oximes.

The reduction of the aldehyde functionality in β-ketophosphonates, such as Dipropan-2-yl (2-oxoethyl)phosphonate, to a primary alcohol yields the corresponding β-hydroxyphosphonates. These products are valuable synthetic intermediates and have been investigated for their biological activities. The choice of reducing agent can influence the selectivity and efficiency of the reaction.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium borohydride (LiBH₄), and diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out in an appropriate solvent, such as methanol (B129727) or ethanol (B145695) for borohydride reductions, and ethereal solvents like tetrahydrofuran (B95107) (THF) for DIBAL-H at low temperatures. The resulting Diropan-2-yl (2-hydroxyethyl)phosphonate is a stable compound that can be used in further synthetic steps.

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol | 0 to rt | 1 - 4 | Dipropan-2-yl (2-hydroxyethyl)phosphonate |

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran | -78 to rt | 2 - 6 | Dipropan-2-yl (2-hydroxyethyl)phosphonate |

| DIBAL-H | Tetrahydrofuran | -78 | 1 - 3 | Dipropan-2-yl (2-hydroxyethyl)phosphonate |

The aldehyde moiety of Dipropan-2-yl (2-oxoethyl)phosphonate can be oxidized to a carboxylic acid, yielding (Diisopropoxyphosphoryl)acetic acid. This transformation provides access to a class of compounds with a phosphonate (B1237965) and a carboxylic acid functionality, which are of interest as chelating agents and in the synthesis of biologically active molecules.

A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids. Common reagents include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant depends on the desired reaction conditions and the compatibility with the phosphonate ester group.

| Oxidizing Agent | Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | (Diisopropoxyphosphoryl)acetic acid |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | (Diisopropoxyphosphoryl)acetic acid |

| Silver(I) Oxide (Ag₂O) | Aqueous Ammonia (B1221849) (Tollens' reagent) | (Diisopropoxyphosphoryl)acetic acid |

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄) | (Diisopropoxyphosphoryl)acetic acid |

The carbonyl group of the aldehyde can undergo condensation reactions with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to yield oximes. These reactions are fundamental in organic synthesis for the introduction of nitrogen-containing functional groups.

The formation of an imine involves the reaction of Dipropan-2-yl (2-oxoethyl)phosphonate with a primary amine, typically under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The resulting N-substituted iminophosphonates are versatile intermediates.

Oxime formation is readily achieved by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the liberated HCl. The resulting Dipropan-2-yl (2-(hydroxyimino)ethyl)phosphonate can exist as E/Z isomers.

| Reagent | Conditions | Product Type |

| Primary Amine (R-NH₂) | Toluene, reflux with Dean-Stark trap | Imine |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol, Sodium Acetate | Oxime |

Modifications at the α-Carbon and Phosphonyl Group

The presence of the phosphonate group acidifies the α-protons, making the α-carbon a nucleophilic center that can participate in various carbon-carbon bond-forming reactions. Additionally, the diisopropyl phosphonate ester itself can be modified through transesterification.

The α-carbon of Dipropan-2-yl (2-oxoethyl)phosphonate can be deprotonated by a strong base to form a phosphonate-stabilized carbanion (enolate). This nucleophilic species can then react with electrophiles, such as alkyl halides or acyl chlorides, in alkylation and acylation reactions, respectively. These reactions are powerful tools for elongating the carbon chain and introducing new functional groups.

A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is typically used to generate the enolate at low temperatures to prevent side reactions. The subsequent addition of an alkylating or acylating agent leads to the formation of the corresponding α-substituted β-ketophosphonate.

| Reaction Type | Base | Electrophile | Expected Product |

| Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | Dipropan-2-yl (1-alkyl-2-oxoethyl)phosphonate |

| Acylation | Sodium Hydride (NaH) | Acyl Chloride (R-COCl) | Dipropan-2-yl (1-acyl-2-oxoethyl)phosphonate |

The diisopropyl ester of the phosphonate group can be exchanged for other alkoxy groups through transesterification. This reaction is useful for modifying the physical and chemical properties of the molecule, such as its solubility or its reactivity in subsequent steps.

Transesterification can be achieved by reacting Dipropan-2-yl (2-oxoethyl)phosphonate with an excess of a different alcohol in the presence of an acid or base catalyst. Alternatively, metal alkoxides can be used to drive the reaction. The equilibrium can be shifted towards the desired product by removing the liberated isopropanol. Microwave-assisted transesterification has also been shown to be an efficient method for such transformations.

| Catalyst | Reactant | Conditions | Product Type |

| Acid (e.g., H₂SO₄, TsOH) | Excess Alcohol (R-OH) | Heat | Dialkyl (2-oxoethyl)phosphonate |

| Base (e.g., NaOR) | Excess Alcohol (R-OH) | Heat | Dialkyl (2-oxoethyl)phosphonate |

| Metal Halide (e.g., Ti(OR)₄) | Alcohol (R-OH) | Heat | Dialkyl (2-oxoethyl)phosphonate |

Synthesis of Heterocyclic Systems via Phosphonate Intermediates

Extensive research into the applications of β-ketophosphonates in organic synthesis has revealed their utility as versatile building blocks for the construction of various carbocyclic and heterocyclic frameworks. The reactivity of the keto and the activated methylene (B1212753) groups in these compounds allows for their participation in a range of cyclization and multicomponent reactions.

However, a thorough review of scientific literature and chemical databases indicates a notable absence of specific examples detailing the use of Dipropan-2-yl (2-oxoethyl)phosphonate as a direct precursor for the synthesis of heterocyclic systems. While analogous compounds, such as diethyl (2-oxopropyl)phosphonate and diethyl (2-oxobutyl)phosphonate, have been successfully employed in well-known reactions to generate heterocyclic structures, the diisopropyl analogue remains largely unexplored in this context.

For instance, research has demonstrated the application of other dialkyl (2-oxoalkyl)phosphonates in classical multicomponent reactions for heterocycle synthesis. These include, but are not limited to:

Biginelli Reaction: The condensation of a β-ketoester (or in this context, a β-ketophosphonate), an aldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or their thio-analogues. Studies have successfully utilized diethyl (2-oxopropyl)phosphonate in this reaction.

Hantzsch Pyridine Synthesis: A four-component reaction involving a β-ketoester, an aldehyde, and a nitrogen source like ammonia or ammonium (B1175870) acetate to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.org Diethyl (2-oxobutyl)phosphonate has been used in a three-component oxidative coupling to yield pyridine-3-phosphonates. mdpi.com

Gewald Aminothiophene Synthesis: A multicomponent reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes. wikipedia.org

Despite the precedence for these reactions with similar β-ketophosphonates, specific studies implementing Dipropan-2-yl (2-oxoethyl)phosphonate for the synthesis of such heterocyclic systems are not documented in the available scientific literature. The potential for this compound to act as a substrate in these and other cyclization reactions remains an area for future investigation. The steric hindrance of the isopropyl groups compared to ethyl or methyl groups might influence its reactivity and the efficiency of such transformations.

Further research would be necessary to determine the viability and specific reaction conditions required to utilize Dipropan-2-yl (2-oxoethyl)phosphonate as a building block for the synthesis of novel phosphorylated heterocycles.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For Dipropan-2-yl (2-oxoethyl)phosphonate, DFT calculations would be instrumental in elucidating its three-dimensional structure, bond lengths, bond angles, and electronic properties.

A typical DFT study would involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. Such calculations, often employing a basis set like 6-311++G**, can predict key structural parameters. While specific data for Dipropan-2-yl (2-oxoethyl)phosphonate is not available, we can consider the analogous data for dimethyl methylphosphonate (B1257008) (DMMP) to illustrate the nature of the expected results. researchgate.net

Table 1: Predicted Structural Parameters of a Model Phosphonate (B1237965) (DMMP) from DFT Calculations

| Parameter | Value |

|---|---|

| P=O Bond Length | 1.50 Å |

| P-C Bond Length | 1.82 Å |

| P-O Bond Length | 1.63 Å |

| O-C Bond Length | 1.45 Å |

| C-H Bond Length | 1.10 Å |

| P=O-C Bond Angle | 117.5° |

| O-P-O Bond Angle | 102.3° |

This interactive table is based on data for a model compound, dimethyl methylphosphonate, and is for illustrative purposes.

These calculations would reveal the precise spatial arrangement of the diisopropyl groups and the 2-oxoethyl chain relative to the central phosphorus atom. Furthermore, DFT can be used to compute the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping the energetic landscape of chemical reactions, identifying intermediates, and characterizing transition states. For Dipropan-2-yl (2-oxoethyl)phosphonate, a key reaction of interest is the Horner-Wadsworth-Emmons (HWE) reaction, where the corresponding phosphonate carbanion reacts with an aldehyde or ketone.

Theoretical studies on the HWE reaction have elucidated the mechanism, which typically involves the formation of an oxaphosphetane intermediate. researchgate.net DFT calculations can be employed to determine the activation energies for each step of the reaction, thus identifying the rate-determining step. For instance, in the reaction of a phosphonate with an aldehyde, the formation of the oxaphosphetane is often the rate-limiting step.

Table 2: Illustrative Calculated Energy Profile for a Model Phosphonate Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +8.9 |

This interactive table presents hypothetical energy values to illustrate the type of data obtained from reaction mechanism modeling.

By modeling the transition state structures, chemists can gain a deeper understanding of the factors that influence the stereoselectivity of the reaction. For example, the orientation of the substituents on the phosphonate and the carbonyl compound in the transition state determines whether the E or Z alkene is formed preferentially.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can predict the reactivity and selectivity of a molecule based on its electronic structure. For Dipropan-2-yl (2-oxoethyl)phosphonate, descriptors derived from DFT calculations can be correlated with its chemical behavior.

One approach is to analyze the molecular electrostatic potential (MEP), which illustrates the charge distribution within a molecule and indicates regions that are susceptible to nucleophilic or electrophilic attack. In the case of Dipropan-2-yl (2-oxoethyl)phosphonate, the MEP would likely show a negative potential around the phosphoryl oxygen and the carbonyl oxygen, indicating their nucleophilicity. Conversely, the phosphorus atom and the carbonyl carbon would exhibit a positive potential, marking them as electrophilic centers.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict reactivity. researchgate.net These models use computational descriptors, such as molecular volume and the energy of the HOMO, to forecast properties like the rate of a particular reaction or the equilibrium constant. Such predictive models are invaluable in the rational design of new reagents and catalysts. researchgate.net

Conformational Analysis and Energy Minimization Studies

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Dipropan-2-yl (2-oxoethyl)phosphonate possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

Computational methods, such as molecular mechanics or DFT, can be used to systematically explore the conformational space of the molecule. tandfonline.commdpi.com By rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

For example, a conformational analysis of Dipropan-2-yl (2-oxoethyl)phosphonate would likely reveal preferences for specific arrangements of the isopropyl groups and the orientation of the 2-oxoethyl chain. These preferences are governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. acs.org

Table 3: Hypothetical Relative Energies of Conformers for a Dialkyl Phosphonate

| Conformer | Dihedral Angle (O=P-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 1.2 |

This interactive table illustrates the type of data generated from a conformational analysis, showing the relative stability of different spatial arrangements.

Understanding the conformational preferences of Dipropan-2-yl (2-oxoethyl)phosphonate is crucial for predicting its interaction with other molecules, such as enzymes or reactants in a chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dipropan-2-yl (2-oxoethyl)phosphonate, and how can reaction conditions be optimized to improve yields?

- Methodology : The compound can be synthesized via diazotransfer reactions using aldehydes as precursors. Key steps include the use of stable sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to generate diazo intermediates . Optimization involves controlling temperature (typically 0–25°C), solvent choice (e.g., THF or acetonitrile), and catalyst selection (e.g., rhodium(II) acetate for cyclopropanation). Yields improve with slow addition of reagents and inert atmosphere maintenance to prevent diazo decomposition .

Q. How should researchers handle safety concerns when synthesizing or handling this compound?

- Methodology : Conduct a thorough hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include diazo compound explosivity and phosphonate toxicity. Use blast shields, fume hoods, and personal protective equipment (PPE). Storage should prioritize temperature-controlled environments (<4°C) and inert gas purging for diazo intermediates .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing Dipropan-2-yl (2-oxoethyl)phosphonate?

- Methodology :

- NMR : H, C, and P NMR to confirm structure and purity. Phosphonate protons resonate near δ 1.2–1.5 ppm (split by coupling with phosphorus) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For accurate data, collect high-resolution (<1.0 Å) diffraction patterns and apply twin correction for challenging crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.